1-Fluoronon-3-YN-2-one

Descripción

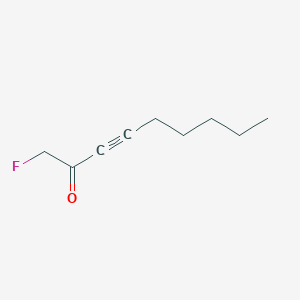

1-Fluoronon-3-YN-2-one is a fluorinated aliphatic ynone with a molecular formula of C₉H₁₃FO (calculated molecular weight: 156.20 g/mol). Its structure comprises a nine-carbon chain featuring a fluorine atom at position 1, a ketone group at position 2, and a triple bond (alkyne) between carbons 3 and 4 (Figure 1). This unique combination of functional groups—fluorine (electron-withdrawing), ketone (electrophilic), and alkyne (electron-rich)—confers distinct physicochemical properties, making it a candidate for applications in organic synthesis, medicinal chemistry, and materials science.

Propiedades

Número CAS |

111423-30-4 |

|---|---|

Fórmula molecular |

C9H13FO |

Peso molecular |

156.2 g/mol |

Nombre IUPAC |

1-fluoronon-3-yn-2-one |

InChI |

InChI=1S/C9H13FO/c1-2-3-4-5-6-7-9(11)8-10/h2-5,8H2,1H3 |

Clave InChI |

BDCWKVCRFSBHAW-UHFFFAOYSA-N |

SMILES |

CCCCCC#CC(=O)CF |

SMILES canónico |

CCCCCC#CC(=O)CF |

Sinónimos |

3-Nonyn-2-one, 1-fluoro- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Fluorinated Ketones

- 3-Fluorophenylacetone (C₉H₉FO, MW 152.17): This aromatic ketone contains a fluorine atom at the meta position of a phenyl ring. Unlike 1-Fluoronon-3-YN-2-one, it lacks an alkyne but shares the fluorinated ketone motif. Its solubility in chloroform and ethyl acetate suggests moderate polarity, whereas the aliphatic chain of 1-Fluoronon-3-YN-2-one likely enhances hydrophobicity. The refractive index (1.497) indicates differences in electronic polarizability compared to non-aromatic fluorinated ketones.

- 1-(3-Fluoropyridin-4-yl)ethanone (C₇H₆FNO, MW 139.13): A heteroaromatic fluorinated ketone with a pyridine ring. The nitrogen atom introduces hydrogen-bonding capability and electronic effects distinct from aliphatic systems.

Aliphatic and Aromatic Ynones

- 1-(Furan-2-yl)-3-(thiophen-3-yl)prop-2-yn-1-one (C₁₀H₆O₂S, MW 190.21): An aromatic ynone with heterocyclic substituents. The conjugation between the ketone and alkyne with aromatic rings enhances stability and alters reactivity. For example, such compounds are used in [3+2] cycloadditions for heterocycle synthesis . In contrast, 1-Fluoronon-3-YN-2-one’s aliphatic chain may reduce resonance stabilization, increasing alkyne reactivity toward nucleophiles or radicals.

- 1-(3-Fluorophenyl)prop-2-yn-1-ol (C₉H₇FO, MW 150.15): A propargyl alcohol derivative with a fluorophenyl group. The hydroxyl group enables nucleophilic reactivity (e.g., oxidation to ketones), whereas 1-Fluoronon-3-YN-2-one’s pre-existing ketone favors electrophilic reactions (e.g., enolate formation) .

Structural and Physicochemical Properties

Table 1: Comparative Data for Key Compounds

Research Findings and Implications

- Synthetic Utility: The aliphatic chain in 1-Fluoronon-3-YN-2-one could serve as a hydrophobic linker in drug design, contrasting with smaller fluorinated ketones (e.g., 3-Fluorophenylacetone) used as intermediates in fragrance or pharmaceutical synthesis .

- Electronic Properties: Computational studies on analogous compounds suggest that fluorine substitution lowers the LUMO energy of ketones, enhancing their electrophilicity . This property could make 1-Fluoronon-3-YN-2-one a superior electrophile in Michael additions compared to non-fluorinated ynones.

- Limitations: The lack of direct experimental data on 1-Fluoronon-3-YN-2-one necessitates caution in extrapolating findings from structural analogs. For instance, solubility and stability data remain theoretical.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.